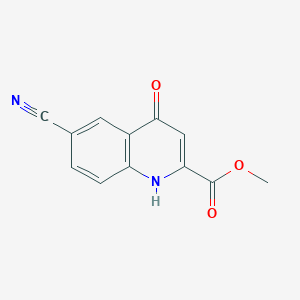

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester

説明

“6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester” is a chemical compound that has received significant attention in scientific research due to its unique physical and chemical properties. It is a derivative of quinolines, which have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been the subject of many studies. Recent advances in the field have focused on greener and more sustainable chemical processes. These include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) . A specific method for the preparation of a series of quinoline-4-carboxylic acids has been introduced by Zhu and co-workers .Molecular Structure Analysis

Quinolines display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

Alkaline hydrolysis of the ethyl ester of 4- (cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is accompanied by decarboxylation with loss of two molecules of CO 2 and leads to 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .科学的研究の応用

Characterization and Cytotoxic Activity Research by Gaber et al. (2021) delved into the synthesis of quinolinone derivatives, including 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester, and explored their cytotoxic activity, particularly against breast cancer MCF-7 cells. The synthesized compounds showed promising anti-cancer effects, with one of the compounds notably arresting the cell cycle at specific phases, indicating its potential as an anti-cancer drug Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021.

One-Step Synthesis Venkatesan et al. (2010) presented a straightforward, one-step synthesis method for creating 2,4-unsubstituted quinoline-3-carboxylic acid esters, highlighting the efficiency and simplicity of the process. This approach could potentially streamline the production and application of compounds like 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester in various research and industrial settings Venkatesan, Hocutt, Jones, & Rabinowitz, 2010.

Applications in Dyes and Biological Activity

Synthesis of Dyes for Liquid Crystal Displays Bojinov and Grabchev (2003) conducted a study on the synthesis of new fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, potentially utilizing derivatives of 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester. These compounds exhibited significant potential for application in liquid crystal displays due to their excellent orientation parameters Bojinov & Grabchev, 2003.

作用機序

While the specific mechanism of action for “6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester” is not mentioned in the search results, it’s worth noting that quinaldic acid, a related compound, has been reported to inhibit the oxidation of pyruvate, α-ketoglutarate, glutamate and citrate in rat liver mitochondria .

将来の方向性

The future directions in the field of quinoline derivatives research are likely to continue focusing on the development of greener and more sustainable chemical processes . Additionally, given the wide range of applications of these compounds in medicinal and synthetic organic chemistry, further exploration of their biological activities is also expected .

特性

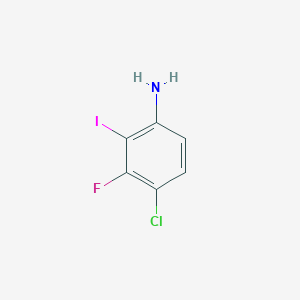

IUPAC Name |

methyl 6-cyano-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c1-17-12(16)10-5-11(15)8-4-7(6-13)2-3-9(8)14-10/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPAIPTYSWLOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)

![(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol](/img/structure/B1427277.png)

![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B1427278.png)

![Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate](/img/structure/B1427283.png)

![6-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427284.png)

![2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B1427286.png)